Cas no 82508-37-0 (Deacetylpseudolaric-acid-A)

Deacetylpseudolaric-acid-A structure
Deacetylpseudolaric-acid-A structure
Product Name:Deacetylpseudolaric-acid-A
CAS 번호:82508-37-0
MF:C20H26O5
메가와트:346.417446613312
CID:837613
PubChem ID:11977243
Update Time:2024-10-27

Deacetylpseudolaric-acid-A 화학적 및 물리적 성질

이름 및 식별자

    • Deacetylpseudolaric-acid-A
    • (2E, 4E)-5-[(3R, 4R, 4αS, 9αR)-4α-Hydroxy-3, 7-dimethyl-1-oxo-3, 4, 4α, 5, 6, 9-hexahydro-4, 9α-ethanocyclohepta[c]pyran-3(1H)-yl]-2-methylpenta-2, 4-dienoic acid
    • Deacetylpseudolaric acid A
    • (2E,4E)-5-[(1R,7S,8R,9R)-7-Hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.0<sup>1,7</sup>]tridec-3-en-9-yl]-2-methyl-2,4-pentadienoic acid
    • (-)-Deacetylpseudolaric acid A
    • [ "" ]
    • (2E,4E)-5-[(3R,4R,4aS,9aR)-3,4,4a,5,6,9-Hexahydro-4a-hydroxy-3,7-dimethyl-1-oxo-1H-4,9a-ethanocyclohepta[c]pyran-3-yl]-2-methyl-2,4-pentadienoic acid (ACI)
    • 1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv. (ZCI)
    • 2,4-Pentadienoic acid, 5-(3,4,4a,5,6,9-hexahydro-4a-hydroxy-3,7-dimethyl-1-oxo-1H-4,9a-ethanocyclohepta[c]pyran-3-yl)-2-methyl-, [3α(2E,4E),4α,4aα,9aα]- (ZCI)
    • DTXSID401311131
    • HY-N3696
    • FS-9074
    • CS-0024077
    • CHEMBL222903
    • AKOS040760364
    • 1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A
    • 82508-37-0
    • (2E,4E)-5-[(1R,7S,8R,9R)-7-hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
    • DA-62732
    • 11S-Deacetylpseudolarate a
    • (2E,4E)-5-((1R,7S,8R,9R)-7-hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo(6.3.2.01,7)tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid
    • 인치: 1S/C20H26O5/c1-13-6-10-19-11-8-15(20(19,24)12-7-13)18(3,25-17(19)23)9-4-5-14(2)16(21)22/h4-6,9,15,24H,7-8,10-12H2,1-3H3,(H,21,22)/b9-4+,14-5+/t15-,18+,19+,20-/m0/s1
    • InChIKey: MQOMHFMKUJFDBH-SWRVIOJRSA-N
    • 미소: O[C@]12CCC(C)=CC[C@@]31CC[C@H]2[C@@](C)(/C=C/C=C(\C)/C(=O)O)OC3=O

계산된 속성

  • 정밀분자량: 346.178
  • 동위원소 질량: 346.178
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 25
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 703
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 4
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 2
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 83.8A^2
  • 소수점 매개변수 계산 참조값(XlogP): 2.1

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.2±0.1 g/cm3
  • 비등점: 569.4±50.0 °C at 760 mmHg
  • 플래시 포인트: 202.3±23.6 °C
  • PSA: 83.83000
  • LogP: 3.14670
  • 증기압: 0.0±3.5 mmHg at 25°C

Deacetylpseudolaric-acid-A 보안 정보

Deacetylpseudolaric-acid-A 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1554-5 mg
Deacetylpseudolaric acid A
82508-37-0
5mg
¥4179.00 2022-04-26
TargetMol Chemicals
TN1554-5mg
Deacetylpseudolaric acid A
82508-37-0
5mg
¥ 1570 2024-07-20
TargetMol Chemicals
TN1554-5 mg
Deacetylpseudolaric acid A
82508-37-0 98%
5mg
¥ 1,570 2023-07-11
TargetMol Chemicals
TN1554-1 mL * 10 mM (in DMSO)
Deacetylpseudolaric acid A
82508-37-0 98%
1 mL * 10 mM (in DMSO)
¥ 1670 2023-09-15
A2B Chem LLC
AH54327-1mg
Deacetylpseudolaric acid A
82508-37-0
1mg
$637.00 2023-12-30
A2B Chem LLC
AH54327-5mg
Deacetylpseudolaric acid A
82508-37-0 98.5%
5mg
$285.00 2024-04-19
A2B Chem LLC
AH54327-10mg
Deacetylpseudolaric acid A
82508-37-0 ≥98%
10mg
$477.00 2024-04-19
A2B Chem LLC
AH54327-20mg
Deacetylpseudolaric acid A
82508-37-0 ≥98%
20mg
$777.00 2024-04-19
A2B Chem LLC
AH54327-50mg
Deacetylpseudolaric acid A
82508-37-0 ≥98%
50mg
$1544.00 2024-04-19
TargetMol Chemicals
TN1554-1 ml * 10 mm
Deacetylpseudolaric acid A
82508-37-0
1 ml * 10 mm
¥ 1670 2024-07-20

Deacetylpseudolaric-acid-A 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
1.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
참조
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

합성 방법 2

반응 조건
1.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
1.2 Reagents: Sodium bicarbonate ;  10 min, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
3.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
4.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
4.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
참조
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

합성 방법 3

반응 조건
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
3.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
3.2 Reagents: Sodium bicarbonate ;  10 min, rt
4.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
5.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
5.3 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
6.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
6.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
6.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
참조
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

합성 방법 4

반응 조건
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
2.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
3.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
4.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
5.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
6.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
7.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
7.2 Reagents: Sodium bicarbonate ;  10 min, rt
8.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
9.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
9.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
9.3 Reagents: Ammonium chloride Solvents: Water
10.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
10.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
10.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
10.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
참조
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

합성 방법 5

반응 조건
1.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
2.2 Solvents: Dichloromethane ;  30 min, -78 °C
2.3 Reagents: Triethylamine ;  10 min, -78 °C
2.4 Reagents: Water
3.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
4.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
4.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
5.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
6.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
6.2 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
7.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
8.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
9.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
10.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
10.2 Reagents: Sodium bicarbonate ;  10 min, rt
11.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
12.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
12.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
12.3 Reagents: Ammonium chloride Solvents: Water
13.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
13.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
13.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
13.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
참조
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

합성 방법 6

반응 조건
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  6 h, rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
3.2 Solvents: Dichloromethane ;  30 min, -78 °C
3.3 Reagents: Triethylamine ;  10 min, -78 °C
3.4 Reagents: Water
4.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
5.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
5.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
6.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
7.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
7.2 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
8.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
9.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
10.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
11.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
11.2 Reagents: Sodium bicarbonate ;  10 min, rt
12.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
13.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
13.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
13.3 Reagents: Ammonium chloride Solvents: Water
14.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
14.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
14.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
14.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
참조
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

합성 방법 7

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 4
1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
1.5 Reagents: Ammonium chloride Solvents: Water
1.6 Catalysts: p-Toluenesulfonic acid ;  1 h, rt
1.7 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  6 h, rt
3.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
4.2 Solvents: Dichloromethane ;  30 min, -78 °C
4.3 Reagents: Triethylamine ;  10 min, -78 °C
4.4 Reagents: Water
5.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
6.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
6.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
7.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
8.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
8.2 Reagents: Ammonium chloride Solvents: Water
9.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
9.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
10.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
11.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
12.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
12.2 Reagents: Sodium bicarbonate ;  10 min, rt
13.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
14.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
14.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
14.3 Reagents: Ammonium chloride Solvents: Water
15.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
15.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
15.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
15.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
참조
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

합성 방법 8

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Triethylsilyl chloride ;  2 h, -78 °C → rt
1.3 Catalysts: Copper(II) triflate ,  2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane Solvents: Dichloromethane ;  4 h, rt; rt → -78 °C
1.4 Solvents: Dichloromethane ;  15 h, -78 °C
1.5 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h
2.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  30 min, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
3.2 Reagents: Potassium sodium tartrate Solvents: Water
3.3 Reagents: Sulfuric acid Solvents: Water ;  pH 4
3.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
3.5 Reagents: Ammonium chloride Solvents: Water
3.6 Catalysts: p-Toluenesulfonic acid ;  1 h, rt
3.7 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  6 h, rt
5.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
6.2 Solvents: Dichloromethane ;  30 min, -78 °C
6.3 Reagents: Triethylamine ;  10 min, -78 °C
6.4 Reagents: Water
7.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
8.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
8.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
9.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
10.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
10.2 Reagents: Ammonium chloride Solvents: Water
11.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
11.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
12.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
13.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
14.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
14.2 Reagents: Sodium bicarbonate ;  10 min, rt
15.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
16.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
16.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
16.3 Reagents: Ammonium chloride Solvents: Water
17.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
17.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
17.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
17.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
참조
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

합성 방법 9

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
2.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
2.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
참조
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

합성 방법 10

반응 조건
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
3.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
3.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
참조
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

합성 방법 11

반응 조건
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
2.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
2.2 Reagents: Sodium bicarbonate ;  10 min, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
4.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
5.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
5.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
5.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
참조
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

합성 방법 12

반응 조건
1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
1.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
4.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
4.2 Reagents: Sodium bicarbonate ;  10 min, rt
5.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
6.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
6.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
6.3 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
7.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
7.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
7.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
참조
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

합성 방법 13

반응 조건
1.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
2.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
3.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
4.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
5.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
5.2 Reagents: Sodium bicarbonate ;  10 min, rt
6.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
7.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
7.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
7.3 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
8.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
8.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
8.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
참조
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

합성 방법 14

반응 조건
1.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
2.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
3.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
4.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
5.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
6.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
6.2 Reagents: Sodium bicarbonate ;  10 min, rt
7.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
8.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
8.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
8.3 Reagents: Ammonium chloride Solvents: Water
9.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
9.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
9.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
9.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
참조
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

합성 방법 15

반응 조건
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
2.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
2.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
3.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
4.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
5.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
6.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
7.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
8.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
8.2 Reagents: Sodium bicarbonate ;  10 min, rt
9.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
10.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
10.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
10.3 Reagents: Ammonium chloride Solvents: Water
11.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
11.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
11.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
11.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
참조
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

합성 방법 16

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
1.2 Solvents: Dichloromethane ;  30 min, -78 °C
1.3 Reagents: Triethylamine ;  10 min, -78 °C
1.4 Reagents: Water
2.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
3.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
3.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
4.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
5.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
6.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
7.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
8.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
9.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
9.2 Reagents: Sodium bicarbonate ;  10 min, rt
10.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
11.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
11.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
11.3 Reagents: Ammonium chloride Solvents: Water
12.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
12.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
12.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
12.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
참조
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

합성 방법 17

반응 조건
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  30 min, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
2.2 Reagents: Potassium sodium tartrate Solvents: Water
2.3 Reagents: Sulfuric acid Solvents: Water ;  pH 4
2.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
2.5 Reagents: Ammonium chloride Solvents: Water
2.6 Catalysts: p-Toluenesulfonic acid ;  1 h, rt
2.7 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  6 h, rt
4.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
5.2 Solvents: Dichloromethane ;  30 min, -78 °C
5.3 Reagents: Triethylamine ;  10 min, -78 °C
5.4 Reagents: Water
6.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
7.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
7.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
8.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
9.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
9.2 Reagents: Ammonium chloride Solvents: Water
10.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
10.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
11.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
12.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
13.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
13.2 Reagents: Sodium bicarbonate ;  10 min, rt
14.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
15.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
15.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
15.3 Reagents: Ammonium chloride Solvents: Water
16.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
16.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
16.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
16.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
참조
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

합성 방법 18

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 0 °C; 3 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
2.2 Reagents: Triethylsilyl chloride ;  2 h, -78 °C → rt
2.3 Catalysts: Copper(II) triflate ,  2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane Solvents: Dichloromethane ;  4 h, rt; rt → -78 °C
2.4 Solvents: Dichloromethane ;  15 h, -78 °C
2.5 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h
3.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  30 min, rt
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
4.2 Reagents: Potassium sodium tartrate Solvents: Water
4.3 Reagents: Sulfuric acid Solvents: Water ;  pH 4
4.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
4.5 Reagents: Ammonium chloride Solvents: Water
4.6 Catalysts: p-Toluenesulfonic acid ;  1 h, rt
4.7 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  6 h, rt
6.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
6.2 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
7.2 Solvents: Dichloromethane ;  30 min, -78 °C
7.3 Reagents: Triethylamine ;  10 min, -78 °C
7.4 Reagents: Water
8.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
9.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
9.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
10.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
11.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
11.2 Reagents: Ammonium chloride Solvents: Water
12.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
12.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
13.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
14.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
15.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
15.2 Reagents: Sodium bicarbonate ;  10 min, rt
16.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
17.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
17.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
17.3 Reagents: Ammonium chloride Solvents: Water
18.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
18.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
18.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
18.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
참조
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

합성 방법 19

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 0 °C; 3 h, rt
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
3.2 Reagents: Triethylsilyl chloride ;  2 h, -78 °C → rt
3.3 Catalysts: Copper(II) triflate ,  2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane Solvents: Dichloromethane ;  4 h, rt; rt → -78 °C
3.4 Solvents: Dichloromethane ;  15 h, -78 °C
3.5 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h
4.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  30 min, rt
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
5.2 Reagents: Potassium sodium tartrate Solvents: Water
5.3 Reagents: Sulfuric acid Solvents: Water ;  pH 4
5.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
5.5 Reagents: Ammonium chloride Solvents: Water
5.6 Catalysts: p-Toluenesulfonic acid ;  1 h, rt
5.7 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  6 h, rt
7.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  20 min, -78 °C
8.2 Solvents: Dichloromethane ;  30 min, -78 °C
8.3 Reagents: Triethylamine ;  10 min, -78 °C
8.4 Reagents: Water
9.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 2 h, rt
10.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -20 °C; -20 °C → 0 °C
10.2 Solvents: Diethyl ether ;  0 °C; 3 h, rt
11.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ;  3 h, -40 °C
12.1 Solvents: Tetrahydrofuran ;  1 h, -20 °C
12.2 Reagents: Ammonium chloride Solvents: Water
13.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Thionyl chloride ;  0 °C; 0.5 h, rt
13.2 Reagents: Sodium Solvents: Diethyl ether ;  12 h, reflux
14.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  2 h, rt
15.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
16.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ;  1 h, rt
16.2 Reagents: Sodium bicarbonate ;  10 min, rt
17.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
18.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
18.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
18.3 Reagents: Ammonium chloride Solvents: Water
19.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
19.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
19.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
19.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
참조
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Deacetylpseudolaric-acid-A Raw materials

Deacetylpseudolaric-acid-A Preparation Products

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